molecular formula C23H28O11 B2674521 Astraganoside CAS No. 1011711-05-9

Astraganoside

Cat. No. B2674521
CAS RN: 1011711-05-9
M. Wt: 480.466
InChI Key: JTRBZHFVAAWBNR-RSUPMTBGSA-N
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Description

Synthesis Analysis

To explain adequately the mechanism of astragaloside biosynthesis and translocation in A. membranaceus, analysis of the protein expression level and enzymatic activity of the mevalonate pathway gene in A. membranaceus should be examined in the near future .


Molecular Structure Analysis

Astragaloside IV is a tetracyclic triterpenoid saponin in the form of lanolin ester alcohol . More detailed information about its molecular structure can be found in the referenced papers .


Chemical Reactions Analysis

Astragaloside IV has been shown to control several epithelial-mesenchymal transformation (EMT)-related and autophagy-related pathways, such as the phosphoinositide-3-kinase (PI3K)/protein kinase B (AKT), Wnt/β-catenin, mitogen-activated protein kinase (MAPK)/extracellular regulated protein kinase (ERK) and transforming growth factor-β (TGF-β)/SMAD signaling pathways .

Mechanism of Action

Astragaloside IV plays a vital role in inhibiting tumor growth and metastasis, promoting the apoptosis of tumor cells, enhancing immune function, and preventing drug resistance . It can also regulate blood glucose and blood lipid levels and reduce the risk of cardiovascular diseases . Moreover, it has been shown to induce host antimicrobial immunity by modulating GRK2–CXCR2 signaling in neutrophils .

properties

IUPAC Name

2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRBZHFVAAWBNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol

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